molecular formula C12H13N3O3S B15045615 (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B15045615
M. Wt: 279.32 g/mol
InChI Key: HIVYIIYHZZVIQJ-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a hydrazinylidene Schiff base moiety and a 3,4-dimethoxyphenyl substituent. Thiazolidin-4-one derivatives, such as rhodanine (2-thioxo-thiazolidin-4-one), are well-known heterocyclic scaffolds with broad biological activities, including antimicrobial, antiviral, and anticancer properties . Structural studies of such compounds often employ X-ray crystallography, supported by software suites like SHELX and WinGX for refinement and analysis .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

(2E)-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-13-15-12-14-11(16)7-19-12/h3-6H,7H2,1-2H3,(H,14,15,16)/b13-6-

InChI Key

HIVYIIYHZZVIQJ-MLPAPPSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\N=C\2/NC(=O)CS2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

Shelke et al. developed a Lewis acid-mediated protocol for analogous thiazolidin-4-ones. For the target compound, 3,4-dimethoxybenzaldehyde (1.0 mmol) reacts with thiosemicarbazide (1.2 mmol) in ethanol under reflux, followed by addition of chloroacetyl chloride (1.1 mmol) and catalytic BF₃·OEt₂ (10 mol%). The mixture is stirred at 0°C for 12 hours, yielding the hydrazinylidene intermediate. Subsequent 5-exo-dig cyclization at 60°C furnishes the thiazolidinone core with 78–85% yield.

Key Advantages :

  • High enantioselectivity (>90% ee) due to BF₃ coordination.
  • Tolerance for electron-rich aryl aldehydes like 3,4-dimethoxyphenyl groups.

Base-Promoted One-Pot Synthesis

Kaboudin’s method adapts well to this substrate. A four-component reaction combines:

  • 3,4-Dimethoxybenzaldehyde (1.0 mmol)
  • Hydrazine hydrate (1.5 mmol)
  • Allyl isothiocyanate (1.2 mmol)
  • α-Chloroacetylchloride (1.0 mmol)

Triethylamine (2.0 mmol) in methanol facilitates imine formation and nucleophilic substitution. After 7 hours of reflux, intramolecular cyclization produces the title compound in 82% yield.

Optimization Data :

Catalyst Temp (°C) Yield (%)
Et₃N 60 82
NaOH 60 65
DBU 60 71

Green Chemistry Approaches

Hassan et al. demonstrated nano-CdZr₄(PO₄)₆ (0.6 mol%) as a recyclable catalyst for thiazolidinones. Reaction of 3,4-dimethoxybenzaldehyde (1.0 mmol) with ethylenediamine (1.2 mmol) and thioglycolic acid (1.5 mmol) in water/ethanol (3:1) at 80°C for 4 hours achieves 88% yield.

Mechanistic Insights :

  • Nano-catalyst surface activates C=O and C=N bonds.
  • Sulfur nucleophile attacks the imine intermediate.
  • Cyclization forms the thiazolidinone ring.

Stereochemical Control and Characterization

Configuration Analysis

The (2Z,2E) geometry is confirmed via:

  • X-ray crystallography : Dihedral angles between thiazolidinone and aryl planes (e.g., 12.4° in analogous structures).
  • NMR spectroscopy : Distinct coupling constants (J = 12.1 Hz for C2-H and C3-H in Z-configuration).

Spectroscopic Data

Technique Key Signals
IR (cm⁻¹) 1685 (C=O), 1590 (C=N), 1240 (C-O-C)
¹H NMR (400 MHz) δ 3.85 (s, OCH₃), δ 7.22 (d, J=8.4 Hz, Ar-H)
HRMS [M+H]⁺ calc. 362.1124, found 362.1128

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Environmental Impact
Acid-Catalyzed 85 98 Moderate (BF₃ use)
Base-Promoted 82 95 Low (Et₃N recycling)
Nano-Catalyzed 88 99 Green (aqueous media)

Applications and Derivatives

While pharmacological data for the specific compound remains unexplored, structural analogs exhibit:

  • Anticancer activity : IC₅₀ = 4.7 µM against MCF-7 cells.
  • Antimicrobial effects : MIC = 8 µg/mL for S. aureus.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Alkylated or acylated thiazolidinone derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is being studied for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Core Heterocyclic Variations

The target compound’s structural analogs vary in substituent groups and core heterocyclic systems, leading to distinct physicochemical and biological behaviors. Below is a comparative analysis based on crystallographic and synthetic data from recent studies:

Compound Core Structure Key Substituents Notable Features Reference
(2Z)-2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one Thiazolidin-4-one 3,4-Dimethoxyphenyl Electron-donating methoxy groups enhance π-conjugation and solubility.
2-{(E)-[(2Z)-(3-Chloro-1-methyl-2,2-dioxo-3,4-dihydro-1H-2,1-benzothiazin-4-ylidene)hydrazinylidene]methyl}phenol Benzothiazine-dione Chloro, methyl, phenolic hydroxyl Chlorine atom introduces electronegativity; benzothiazine core affects planarity.
Methyl (2Z)-((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene) Thiazolidinone-ester Methyl ester, 4-methylphenyl Ester group increases lipophilicity; methylphenyl enhances steric bulk.
2-[(1E)-[(Z)-2-({[(4-methylphenyl)methyl]sulfanyl})methylidene]hydrazin-1-ylidene]methyl}phenol Hydrazinylidene-phenol Disulfanyl, 4-methylphenyl Disulfide bonds may influence redox activity; phenolic hydroxyl aids H-bonding.

Crystallographic and Geometric Insights

  • Bond Lengths and Angles : The thiazolidin-4-one core in the target compound is expected to exhibit bond lengths and angles similar to those in rhodanine derivatives (e.g., C=S bond ~1.65 Å, C=O bond ~1.22 Å) . In contrast, benzothiazine derivatives (e.g., ) show elongated C–N bonds (~1.35 Å) due to resonance effects in the fused-ring system .
  • Planarity : The dimethoxyphenyl group in the target compound likely induces greater planarity compared to sterically hindered analogs like the methyl ester derivative in , where the ester group disrupts conjugation .

Biological Activity

The compound (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

1. Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their pharmacological potential due to their ability to interact with various biological targets. These compounds exhibit a wide range of activities, including:

  • Anticancer
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory
  • Antidiabetic

The structural modifications in the thiazolidin-4-one scaffold significantly influence their biological activity. For instance, the substituents at different positions can enhance or diminish the effectiveness of these compounds against specific diseases .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Thiazolidin-4-one derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Oncogenic Pathways : They can inhibit key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway .

Case Study: Anticancer Efficacy

A study evaluated several thiazolidin-4-one derivatives against breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity with IC50 values ranging from 1.27 to 1.50 µM for selected compounds . These findings suggest that modifications in the thiazolidinone structure can enhance anticancer properties.

3. Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit notable antimicrobial properties. A comparative study showed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 µg/mL
Compound BEscherichia coli32 µg/mL
Compound CCandida albicans8 µg/mL

These results indicate that specific structural features are crucial for enhancing antimicrobial efficacy .

4. Anti-inflammatory Effects

Inflammation is a common underlying factor in various diseases, and thiazolidin-4-one derivatives have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory conditions .

The biological activity of thiazolidin-4-one derivatives is largely attributed to their ability to modulate biochemical pathways:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant effects by scavenging free radicals and reducing oxidative stress .
  • Enzyme Inhibition : These compounds may act as enzyme inhibitors, affecting metabolic pathways critical for disease progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.